molecular formula C21H19ClN4O5S2 B607782 GSK2239633 CAS No. 2181665-31-4

GSK2239633

Katalognummer: B607782
CAS-Nummer: 2181665-31-4
Molekulargewicht: 506.976
InChI-Schlüssel: JVBQEIRQUCWMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK2239633 is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), a receptor recognized for its critical role in inflammatory diseases . Its mechanism of action involves binding to an intracellular allosteric site on the CCR4 receptor, thereby inhibiting receptor activation by its endogenous chemokines, TARC (CCL17) and MDC (CCL22) . This inhibition effectively blocks TARC-induced actin polymerization and the subsequent recruitment of Type 2 T-helper (Th2) lymphocytes to inflamed tissues, a key pathway in the pathogenesis of allergic asthma and other inflammatory conditions . The research value of this compound is underscored by its progression to a Phase I clinical trial for asthma, where it was well-tolerated and demonstrated target engagement by achieving a mean CCR4 receptor occupancy of 74% at the highest tested dose . Although clinical development was not progressed further, largely due to low oral bioavailability in humans, this compound remains a valuable and well-characterized tool compound for scientific research . It enables the investigation of CCR4 biology in models of disease and helps in validating CCR4 as a therapeutic target for research areas including asthma, atopic dermatitis, and certain cancers .

Eigenschaften

CAS-Nummer

2181665-31-4

Molekularformel

C21H19ClN4O5S2

Molekulargewicht

506.976

IUPAC-Name

N-(3-((3-((5-chlorothiophene)-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)phenyl)-2-hydroxyacetamide

InChI

InChI=1S/C21H19ClN4O5S2/c1-31-16-7-3-6-15-20(16)21(25-33(29,30)19-9-8-17(22)32-19)24-26(15)11-13-4-2-5-14(10-13)23-18(28)12-27/h2-10,27H,11-12H2,1H3,(H,23,28)(H,24,25)

InChI-Schlüssel

JVBQEIRQUCWMTR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(CN2N=C(NS(=O)(C3=CC=C(Cl)S3)=O)C4=C2C=CC=C4OC)=C1)CO

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GSK2239633;  GSK-2239633;  GSK 2239633; 

Herkunft des Produkts

United States

Pharmacological Characterization of Gsk2239633

Identification as a CCR4 Antagonist

GSK2239633, also known by its chemical name N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, has been identified as an antagonist of human CCR4. nih.govacs.org CCR4 is a G protein-coupled receptor (GPCR) that plays a significant role in the recruitment of various immune cells, including regulatory T cells (Treg) and type 2 T-helper lymphocytes (Th2 cells), to sites of inflammation or the tumor microenvironment. nih.govpatsnap.commdpi.commdpi.comnih.govrapt.comresearchgate.net Targeting CCR4 with antagonists is considered a potential therapeutic strategy for conditions involving these cell types, such as asthma and certain cancers. nih.govmdpi.commdpi.comnih.govrapt.com

Potency and Selectivity Profile in Preclinical Assays

Preclinical studies have evaluated the potency and selectivity of this compound in inhibiting CCR4 activity. These studies have employed both ligand binding assays and functional cellular assays.

Competitive Ligand Binding Studies (e.g., [125I]-TARC)

Competitive ligand binding studies have been used to assess the affinity of this compound for the CCR4 receptor. In vitro studies have shown that this compound inhibits the binding of [125I]-TARC (thymus and activation-regulated chemokine), a natural ligand for CCR4, to human CCR4. nih.govmedchemexpress.commedchemexpress.com The potency in this assay was reported with a pIC50 value.

Assay Ligand Target pIC50
Competitive Binding [125I]-TARC Human CCR4 7.96 ± 0.11

Data derived from in vitro studies. nih.govmedchemexpress.commedchemexpress.com

Functional Inhibition of Ligand-Induced Cellular Responses (e.g., F-actin content)

Beyond simple receptor binding, the ability of this compound to inhibit CCR4-mediated cellular responses has been evaluated in functional assays. One such assay measures the inhibition of ligand-induced increases in filamentous actin (F-actin) content in CCR4-expressing cells, which is a downstream effect of CCR4 activation and indicative of cell migration. nih.govmedchemexpress.comresearchgate.net

In isolated human CD4+ CCR4+ T-cells, this compound inhibited TARC-induced increases in F-actin content. nih.govmedchemexpress.commedchemexpress.com The potency in this functional assay was reported as a pA2 value. nih.govmedchemexpress.com Studies also assessed the effect of this compound on CCL17-induced increases in F-actin content in human CD4+ CCR4+ T cells, reporting a pEC50 value for CCL17-induced response. medchemexpress.com

Cellular Response Assay Ligand Cell Type Potency (pA2 or pEC50)
Inhibition of F-actin content TARC Isolated human CD4+ CCR4+ T-cells pA2 = 7.11 ± 0.29
Inhibition of F-actin content CCL17 Human CD4+ CCR4+ T cells pEC50 = 8.79 ± 0.22

Data derived from in vitro studies. nih.govmedchemexpress.commedchemexpress.com

In human whole blood, this compound also demonstrated inhibition of TARC-induced increases in the F-actin content of CCR4+ T cells. nih.govresearchgate.net

Allosteric Modulation of CCR4 Activity

This compound has been characterized as an allosteric antagonist of human CCR4. nih.govmedchemexpress.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the natural ligands bind. mdpi.comuniversiteitleiden.nl

Evidence for Intracellular Binding Site

Evidence suggests that this compound binds to an intracellular allosteric site on CCR4. acs.orgpatsnap.commdpi.comuniversiteitleiden.nlresearchgate.netnih.gov This intracellular site, sometimes referred to as "site II," is distinct from the orthosteric binding site located on the extracellular side of the receptor. acs.orguniversiteitleiden.nlnih.govnih.gov Studies using computational modeling, probe simulations, and mutagenesis have helped to characterize this binding site, identifying specific residues crucial for this compound binding and activity, such as K3108.49, Y3047.53, and M2436.36. patsnap.comacs.org The concept of intracellular binding sites for small molecule antagonists in chemokine receptors, including CCR4, has been explored, with functional data suggesting that compounds like this compound require intracellular access to exert their effects. universiteitleiden.nlnih.gov

Distinction from Orthosteric Antagonists

This compound's allosteric mechanism distinguishes it from orthosteric antagonists, which compete directly with the natural ligands (CCL17 and CCL22) for binding at the orthosteric site. mdpi.comuniversiteitleiden.nlnih.gov The binding of this compound to an intracellular allosteric site means it modulates receptor activity through a different mechanism than simply blocking ligand binding at the primary site. acs.orguniversiteitleiden.nlnih.gov This allosteric modulation can influence receptor function, including downstream signaling and internalization, in ways that may differ from orthosteric antagonism. mdpi.comnih.govacs.org

Molecular and Cellular Mechanism of Action Studies

Receptor Binding and Interaction Analysis

GSK2239633 is characterized as an allosteric antagonist of human CCR4. nih.govmedchemexpress.com Unlike orthosteric ligands that bind to the primary chemokine-binding site, allosteric modulators bind to distinct sites on the receptor, influencing its conformation and signaling. medchemexpress.comacs.orgnih.gov

Elucidation of Allosteric Binding Site Characteristics

Research indicates that this compound binds to an intracellular allosteric site on CCR4. acs.orgresearchgate.netacs.org This intracellular site is distinct from the orthosteric site where natural ligands like CCL17 (TARC) and CCL22 (MDC) bind. acs.orgnih.gov This intracellular allosteric site is located on the cytoplasmic side of the receptor and has been suggested to partially overlap with the binding sites for G proteins and β-arrestin, offering a novel approach to pharmacological intervention. researchgate.net While the allosteric site is highly conserved among chemokine receptors, selective binding of negative allosteric modulators (NAMs) occurs at this location. acs.org

Computational Modeling Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Due to the lack of a solved crystal structure for CCR4, computational modeling approaches, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, have been employed to explore the binding site of this compound. acs.orgnih.gov Studies have utilized CCR4 homology models and AlphaFold models to identify the binding site of GSK2239633A (a form of this compound) at the intracellular side of the receptor. acs.orgpatsnap.com Probe confined dynamic mapping, combining enhanced sampling MD simulations and fragment-based approaches, has been applied to map the binding site and identify residue hotspots for ligand binding. acs.orgpatsnap.comresearchgate.net These simulations have provided insights into the interactions between this compound and CCR4, revealing that residues identified by docking can be displaced, and new residues may become involved in the ligand's proximity during MD simulations. nih.govnih.gov

Residue Hotspot Identification and Validation through Mutagenesis

Computational studies have identified both conserved and non-conserved residue hotspots crucial for GSK2239633A binding to CCR4. acs.orgpatsnap.com Conserved residues identified include K3108.49 and Y3047.53, while a non-conserved residue at position M2436.36 has also been highlighted. acs.orgpatsnap.com These predicted residues have been validated through mutagenesis studies and bioluminescence resonance energy transfer (BRET) assays. acs.orgpatsnap.com Mutating the non-conserved methionine at position 6.36 to valine, as found in CCR2, significantly reduced the potency of GSK2239633A in CCR4, suggesting the importance of this position for selectivity among chemokine receptors. acs.org Further analysis of 3D models and MD simulations emphasized the pair of residues at positions 6.36 and 7.56 as potentially accounting for antagonist selectivity. acs.org Experimental validation confirmed that M2436.36, Y3047.53, and K3108.49 are important for the functional response to GSK2239633A. acs.org

Downstream Signaling Pathway Modulation

This compound modulates downstream signaling pathways initiated by CCR4 activation.

Inhibition of CCR4-Mediated G-Protein Coupling

As a negative allosteric modulator, this compound is expected to inhibit the coupling of CCR4 to G proteins upon chemokine binding. While specific detailed data on this compound's direct impact on G-protein coupling was not extensively detailed in the search results, its classification as an allosteric antagonist binding to a site overlapping with G protein binding suggests it interferes with this interaction. researchgate.net Studies on other small molecule allosteric antagonists of CCR4 have shown inhibition of GTPγS binding, indicating reduced G-protein activation. acs.org

Impact on Chemokine-Induced Intracellular Calcium Mobilization

This compound has been shown to inhibit chemokine-induced intracellular calcium mobilization, a key downstream signaling event mediated by CCR4 activation. guidetopharmacology.orgnih.govworktribe.com In vitro studies demonstrated that this compound inhibits TARC-induced increases in the F-actin content of isolated human CD4+ CCR4+ T-cells, which is a measure related to cellular activation and signaling downstream of calcium mobilization. nih.govmdpi.commedchemexpress.com The inhibition of calcium flux in response to CCR4 agonists like CCL22 has been used as a functional assay to assess the potency of CCR4 antagonists, including compounds structurally related to this compound. guidetopharmacology.orgnih.govworktribe.com

Here is a table summarizing some of the key binding and functional data for this compound:

AssayTargetValue (pIC50 or pA2)NotesSource
[125I]-TARC binding inhibitionHuman CCR47.96 ± 0.11In vitro nih.govmedchemexpress.com
TARC-induced F-actin content increase inhibitionHuman CD4+ CCR4+ T-cells7.11 ± 0.29In vitro nih.govmedchemexpress.com
CCL17-induced F-actin content increase inhibitionHuman CD4+ CCR4+ T-cells8.79 ± 0.22In vitro (Compound 3, structurally related or equivalent to GSK2239633A) medchemexpress.com
TARC-induced actin polymerization inhibitionCCR4~74% inhibition at 1500 mg dose (in vivo, peak)Measured in CD4+ CCR4+ cells in healthy subjects. nih.govresearchgate.net nih.govresearchgate.net

Effects on β-arrestin Recruitment

Beta-arrestins are intracellular proteins that play a significant role in GPCR signaling, including receptor desensitization, internalization, and G protein-independent signaling pathways. nih.govdiscoverx.com The recruitment of β-arrestin to activated GPCRs is a key event in modulating receptor function. nih.gov

Research into CCR4 signaling indicates that its natural ligands have differential capacities for inducing β-arrestin recruitment. CCL22 binding to CCR4 efficiently couples the receptor to β-arrestin, while CCL17 does not couple to β-arrestin as effectively. acs.orgmdpi.com

While the provided search results confirm the importance of β-arrestin recruitment in GPCR signaling and mention that allosteric ligands can influence this process, specific detailed data tables or extensive research findings solely focused on the direct effects of this compound on β-arrestin recruitment to CCR4 were not prominently available within the search snippets. However, the understanding of this compound as an allosteric antagonist suggests it could potentially modulate β-arrestin recruitment indirectly by altering the receptor's conformation or directly if its binding site overlaps with or influences the β-arrestin interaction site. researchgate.net

Ligand-Induced Receptor Internalization and Trafficking Studies

Ligand binding to GPCRs can induce receptor internalization, a process where the receptor is removed from the cell surface and transported into intracellular vesicles. This trafficking can lead to receptor degradation or recycling back to the plasma membrane, influencing the duration and intensity of signaling. mdpi.com

Studies have shown that both endogenous ligands, such as CCL22 and CCL17, and small molecule antagonists can evoke CCR4 internalization. mdpi.comacs.orgmdpi.com CCL22 is a potent inducer of CCR4 internalization, significantly reducing subsequent functional responsiveness of the receptor. mdpi.com CCL17, in comparison, shows weaker effects on internalization. acs.orgmdpi.com

Interestingly, research indicates that antagonists binding to the CCR4 receptor can also induce receptor internalization. researchgate.netacs.org Specifically, some allosteric antagonists have been shown to evoke receptor internalization, providing a potential novel strategy in drug discovery targeting this receptor class. researchgate.netacs.org One study described antagonist binding at an intracellular allosteric site on CCR4 that appeared to evoke receptor internalization. mdpi.com

While the search results confirm that CCR4 internalization can be induced by antagonists and that this compound is a CCR4 antagonist, detailed research findings specifically quantifying or extensively describing the direct impact of this compound on CCR4 internalization and subsequent trafficking pathways were not explicitly provided in the snippets. The general principle that allosteric antagonists can influence internalization suggests that this compound, as an allosteric CCR4 antagonist, may also impact these processes, but the precise nature and extent of this effect would require further investigation. researchgate.netacs.orgmdpi.com

Preclinical Efficacy Investigations in in Vitro and in Vivo Models

In Vitro Studies on Immune Cell Function

Laboratory-based studies have been instrumental in defining the specific molecular and cellular effects of GSK2239633. These investigations have focused on its ability to interfere with the fundamental processes that govern immune cell trafficking.

The primary mechanism of this compound is the disruption of chemotaxis, the directed migration of cells in response to a chemical stimulus. In vitro assays have demonstrated that this compound is a potent inhibitor of CCR4-mediated signaling and function. The compound effectively inhibits the binding of the radiolabeled chemokine [¹²⁵I]-TARC to human CCR4 receptors. medchemexpress.comnih.gov Furthermore, this compound has been shown to inhibit the functional consequences of this binding, such as the chemokine-induced polymerization of filamentous actin (F-actin) in isolated human CD4+ T-cells that express CCR4. nih.gov This process is a critical step in cellular motility and migration. nih.gov The potency of this compound in these assays confirms its activity as a CCR4 antagonist. medchemexpress.comnih.gov

Table 1: In Vitro Activity of this compound on Human CCR4
AssayParameterValueReference
[¹²⁵I]-TARC Binding InhibitionpIC₅₀7.96 ± 0.11 medchemexpress.comnih.gov
TARC-Induced F-Actin Polymerization InhibitionpA₂7.11 ± 0.29 nih.gov

Th2 cells play a central role in the pathogenesis of allergic diseases, such as asthma and atopic dermatitis, and are characterized by their high expression of the CCR4 receptor. nih.govnih.gov The chemokines CCL17 and CCL22 are often found at elevated levels in inflamed tissues, creating a chemical gradient that recruits CCR4-expressing Th2 cells to these sites. nih.govnih.gov By blocking the CCR4 receptor, this compound is designed to interfere with this recruitment process. The demonstrated inhibition of chemotaxis in CCR4+ T-cells in vitro suggests that this compound can effectively modulate the infiltration of Th2 cells into inflammatory loci, thereby reducing the localized immune response characteristic of Th2-mediated conditions. nih.govpatsnap.com

In addition to Th2 cells, CCR4 is highly expressed on a subset of CD4+ T cells known as regulatory T cells (Tregs). acs.orgnih.gov Tregs have a critical function in maintaining immune homeostasis and preventing autoimmunity, but their accumulation in the microenvironment of tumors can suppress anti-cancer immune responses. nih.gov The migration of Tregs into tissues is also heavily dependent on the CCR4-CCL17/CCL22 axis. acs.orgnih.gov As a CCR4 antagonist, this compound has the potential to inhibit the migration of these immunosuppressive cells. This mechanism has been a significant area of interest, particularly in the context of immuno-oncology, where blocking Treg infiltration into tumors could enhance the efficacy of other cancer therapies. acs.org

In Vivo Efficacy in Animal Models of Disease Pathologies

While specific in vivo efficacy data for this compound in animal models is not extensively detailed in published literature, the therapeutic concept of CCR4 antagonism has been evaluated in various preclinical models using other tool compounds or genetic approaches. These studies provide foundational evidence for the potential effects of a CCR4 antagonist like this compound.

Animal models of allergic asthma are crucial for evaluating potential new therapies. In these models, animals are sensitized to an allergen, such as ovalbumin, to induce a Th2-dominant immune response. nih.gov Subsequent allergen challenge leads to airway inflammation, characterized by the influx of eosinophils and Th2 cells into the lungs, and airway hyperresponsiveness. nih.gov Studies utilizing other small-molecule CCR4 antagonists in mouse models of ovalbumin-induced allergic asthma have demonstrated significant therapeutic effects. These effects include the attenuation of airway hyperresponsiveness, a reduction in the number of eosinophils in the bronchoalveolar lavage fluid, and decreased levels of Th2 cytokines like IL-4 and IL-13 in the lungs. nih.gov These findings support the hypothesis that blocking CCR4 can ameliorate key features of allergic airway inflammation. nih.govnih.gov

Table 2: Effects of CCR4 Antagonism in Rodent Models of Allergic Airway Inflammation
ModelInterventionKey FindingsReference
Ovalbumin-Induced Allergic Asthma (Mouse)Small Molecule CCR4 Antagonist (Compound 8a)Attenuated airway hyperresponsiveness, reduced airway eosinophilia, and decreased Th2 cytokines. nih.gov
Ovalbumin-Induced Airway Allergy (Mouse)Small Molecule CCR4 AntagonistReduced recruitment of Th2 cells to the lungs. nih.gov
Ovalbumin-Induced Airway Inflammation (Guinea Pig)Small Molecule CCR4 AntagonistInhibition of airway inflammation. nih.gov

The role of CCR4 in skin inflammation has been investigated in models of atopic dermatitis (AD) and delayed-type hypersensitivity (DTH).

Atopic Dermatitis: AD is a chronic inflammatory skin disease where Th2 cells and their cytokines are major drivers of pathology. nih.gov The expression of CCR4 ligands is upregulated in AD skin lesions, promoting the recruitment of CCR4-expressing Th2 and Th17 cells. nih.govnih.gov Studies in murine models of AD have shown that the administration of a CCR4 antagonist can ameliorate AD-like skin lesions. nih.gov This improvement is associated with a reduction in epidermal thickening and a decrease in the infiltration of eosinophils, mast cells, Th2 cells, and Th17 cells into the skin. nih.govnih.gov Similarly, in a canine model of AD, a CCR4 antagonist led to reduced dermatitis and CCR4+ cell infiltration in the skin of some animals. bioworld.com

Delayed-Type Hypersensitivity: The DTH response is a classic model of T-cell-mediated inflammation. While primarily driven by Th1 and Th17 cells, CCR4-expressing cells can also contribute to certain inflammatory skin reactions. hookelabs.com Studies in mice have shown that other small-molecule CCR4 antagonists can reduce ovalbumin-induced ear swelling, a response indicative of DTH. nih.gov This suggests that CCR4 antagonism can modulate T-cell mediated inflammatory responses in the skin.

Tumor Microenvironment Regulation in Preclinical Oncology Models

This compound is an allosteric antagonist of the C-C chemokine receptor 4 (CCR4). medchemexpress.com The rationale for investigating a CCR4 antagonist in oncology stems from the receptor's critical role in shaping an immunosuppressive tumor microenvironment (TME). nih.govmerckmillipore.com The TME is a complex ecosystem of tumor cells, stromal cells, and immune cells whose interactions can either promote or suppress cancer progression. nih.govul.ieacs.org A key mechanism by which tumors evade the immune system is by recruiting regulatory T cells (Tregs), a subset of T cells that dampen the anti-tumor immune response. nih.govmerckmillipore.comacs.org

Human Tregs highly express CCR4, which directs their migration towards the chemokines CCL17 and CCL22. nih.govacs.orgresearchgate.net These chemokines are often produced by tumor cells and other cells within the TME, creating a chemical gradient that attracts CCR4-expressing Tregs into the tumor. merckmillipore.comresearchgate.net The subsequent accumulation of Tregs in the TME leads to the suppression of effector T cells, which are responsible for killing cancer cells, thereby allowing the tumor to grow unchecked. nih.gov

The therapeutic hypothesis for this compound in oncology is that by blocking the CCR4 receptor, it could inhibit the migration and recruitment of these immunosuppressive Tregs into the TME. nih.govnih.gov This action would theoretically alter the balance of immune cells within the tumor, shifting it from an immunosuppressive state to one that is more conducive to an effective anti-tumor immune response. merckmillipore.com While this provides a strong basis for its potential use in immuno-oncology, extensive preclinical studies of this compound in specific in vivo tumor models have not been widely reported. nih.gov The compound entered clinical trials for asthma but its development was discontinued (B1498344) due to low systemic exposure and insufficient target engagement in humans, which may have limited its further investigation in oncology settings. nih.govtechnologynetworks.com

Despite the limited in vivo oncology data, the compound's activity was characterized in in vitro assays, demonstrating its potential to interfere with CCR4 signaling.

ParameterAssay DescriptionValue
pIC50Inhibition of [125I]-TARC binding to human CCR47.96 ± 0.11
pA2Inhibition of TARC-induced F-actin polymerization in human CD4+ CCR4+ T-cells7.11 ± 0.29

Neuroinflammatory and Neuropathic Pain Models

A review of available scientific literature indicates a lack of specific preclinical studies investigating the efficacy of this compound in animal models of neuroinflammation or neuropathic pain. Neuroinflammation is a key process in many neurological disorders, involving the activation of glial cells like microglia and astrocytes which release inflammatory mediators. frontiersin.orgcornell.edu Similarly, neuropathic pain arises from damage to the nervous system and involves complex signaling pathways. researchgate.netukscip.com

While other CCR antagonists have been explored for various inflammatory conditions, the research focus for this compound was primarily on asthma, an allergic inflammatory disease. nih.govtechnologynetworks.com The compound's development was halted after early-phase human trials due to unfavorable pharmacokinetic properties, specifically low bioavailability and target engagement. nih.govtechnologynetworks.com This early termination of its clinical development program likely precluded any subsequent exploratory research into other potential therapeutic areas such as neuroinflammatory conditions or neuropathic pain. Therefore, there is no published data on the evaluation of this compound in relevant preclinical models for these specific neurological conditions.

Translational Implications and Drug Discovery Context

GSK2239633 in the Landscape of CCR4 Antagonist Development

The pursuit of CCR4 as a therapeutic target has led to the exploration of both small molecule inhibitors and larger biologic therapies, each with distinct mechanisms and characteristics.

This compound is part of a broad effort by several pharmaceutical companies to develop orally bioavailable, small molecule CCR4 antagonists. researchgate.net These molecules are typically designed to block the signaling cascade initiated by the binding of CCR4's natural ligands, CCL17 (TARC) and CCL22 (MDC). wikipedia.orgresearchgate.net

A comparative look at this compound alongside other small molecule antagonists reveals different classifications and developmental paths. For instance, antagonists from AstraZeneca, such as AZD-1678 and AZD-2098, were developed from a high-throughput screening hit and optimized for potency and bioavailability. semanticscholar.orgnih.gov Other compounds, like C021, have been categorized as "class-I" antagonists, which have demonstrated not only inhibition of chemotaxis but also downregulation of CCR4 expression, induction of apoptosis, and inhibition of tumor growth in preclinical models of cutaneous T-cell lymphoma (CTCL). researchgate.net In contrast, "class-II" antagonists like AZD-2098 inhibited chemotaxis but did not show these broader anti-tumor effects in the same models. researchgate.net this compound acts as an allosteric antagonist, binding to a site on the receptor distinct from the natural chemokine binding site to prevent receptor activation. nih.gov

Table 1: Comparison of Selected Small Molecule CCR4 Antagonists
CompoundDeveloping Organization (if known)General Class/MechanismReported Preclinical/Clinical Findings
This compoundGlaxoSmithKlineAllosteric AntagonistInhibited TARC-induced actin polymerization; demonstrated low oral bioavailability and insufficient receptor occupancy in humans. nih.govnih.gov
AZD-1678AstraZenecaAntagonistDeveloped as a potent and bioavailable CCR4 antagonist. nih.gov
AZD-2098AstraZeneca"Class-II" AntagonistInhibited chemotaxis but lacked broader anti-tumor effects (e.g., apoptosis induction) in certain preclinical models. researchgate.net
C021Unknown"Class-I" AntagonistInhibited chemotaxis, downregulated CCR4 expression, induced apoptosis, and inhibited tumor growth in preclinical CTCL models. researchgate.net

The therapeutic strategy for targeting CCR4 also includes monoclonal antibodies, with Mogamulizumab being the most prominent example. The distinction in the mechanism of action between a small molecule like this compound and an antibody like Mogamulizumab is fundamental.

This compound (Small Molecule Antagonist): As an antagonist, this compound is designed to occupy a binding site on the CCR4 receptor to block its activation by endogenous chemokines like CCL17 and CCL22. This prevents the downstream signaling that leads to cell migration. It is a functional inhibitor of the receptor's activity. nih.gov

Mogamulizumab (Monoclonal Antibody): Mogamulizumab is a humanized IgG1 monoclonal antibody that binds to CCR4 on the surface of cells. nih.gov Its primary mechanism is not to block signaling but to target CCR4-expressing cells for destruction. mhmedical.com It features a defucosylated Fc region, a modification that enhances its binding affinity to FcγRIIIa on immune effector cells, such as Natural Killer (NK) cells. nih.gov This enhanced binding leads to potent antibody-dependent cellular cytotoxicity (ADCC), resulting in the elimination of the target cells. mhmedical.commedicalupdateonline.com Therefore, Mogamulizumab acts by depleting populations of cells that express CCR4, such as malignant T-cells in CTCL and Tregs. nih.govnih.gov

Challenges in Chemokine Receptor Drug Development Relevant to this compound

The development of this compound highlighted several systemic challenges inherent to targeting the chemokine system for therapeutic intervention.

A critical hurdle for any oral small molecule drug is achieving sufficient systemic exposure to engage its target effectively. Preclinical and early clinical studies with this compound underscored this challenge.

From a pharmacodynamic perspective, while this compound did inhibit TARC-induced responses in whole blood, it failed to achieve the desired level of target engagement. nih.gov Even at the highest tested oral dose, the mean estimated receptor occupancy was approximately 74% at one hour post-dose, which was below the target of ≥90% considered necessary for clinical efficacy. nih.govnih.gov This inability to achieve and sustain adequate systemic exposure to ensure sufficient target engagement is a common reason for the discontinuation of drug candidates. nih.gov

Table 2: Key Pharmacokinetic and Pharmacodynamic Findings for this compound nih.gov
ParameterFinding
Clearance (Intravenous)Low to moderate
Oral Bioavailability (Fasted)Low, ranging from 5-14%
Maximum Oral Bioavailability (Fed)Approximately 16%
Peak Receptor Occupancy (Highest Oral Dose)~74% (below the desired ≥90% target)

The chemokine system is characterized by significant complexity and redundancy, which poses a major challenge for the development of receptor antagonists. nih.govnih.gov Many chemokines can bind to more than one receptor, and most cells express multiple chemokine receptors. nih.govnih.gov This redundancy provides a robust biological network where the inhibition of a single receptor may not be sufficient to block a physiological or pathological process, as other chemokine-receptor pathways can compensate. nih.govnih.gov

While CCR4 is a key receptor for Th2 and Treg cell migration, other receptors and chemokines are also involved in inflammatory cell recruitment. nih.gov Therefore, even a potent and selective antagonist for CCR4 might have limited clinical efficacy if parallel pathways can still recruit pathogenic cells to the site of inflammation or a tumor. This inherent redundancy in the system means that the therapeutic hypothesis for a single-receptor antagonist must be very strong, and it remains a significant hurdle for the entire class of chemokine-targeted drugs. nih.gov

Contribution to Understanding Allosteric GPCR Modulation

The study of compounds like this compound contributes valuable knowledge to the broader field of pharmacology, particularly concerning the allosteric modulation of G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov GPCRs are a major class of drug targets, and allosteric modulators—ligands that bind to a site distinct from the orthosteric site used by the endogenous ligand—offer potential advantages in terms of specificity and safety. frontiersin.orgnih.gov

Research into CCR4 antagonists has revealed that the receptor possesses multiple distinct binding sites for small molecules. nih.gov Studies have demonstrated the existence of at least two separate allosteric sites on CCR4, in addition to the orthosteric site where chemokines bind. nih.gov this compound is an antagonist that functions through one of these allosteric sites. nih.govmedchemexpress.com The characterization of how different chemical scaffolds bind to these distinct sites and modulate receptor function in unique ways provides a deeper understanding of GPCR pharmacology. nih.gov This knowledge helps to build a more detailed structural and functional map of the receptor, which can guide the future design of more sophisticated and selective drugs that fine-tune receptor signaling rather than simply blocking it. nih.govyoutube.com

Future Research Directions for Ccr4 Antagonism

Exploration of Novel Chemical Scaffolds for CCR4 Antagonists

The quest for potent and selective CCR4 antagonists with favorable pharmacokinetic profiles has led researchers to explore a diverse range of chemical structures beyond the indazole arylsulfonamide scaffold of GSK2239633. Early efforts in this area have identified several classes of small molecule CCR4 antagonists, including pyrimidine (B1678525) analogs and pyrazine (B50134) arylsulfonamides mdpi.com. The development of these novel scaffolds aims to overcome the limitations of earlier compounds, such as poor bioavailability and off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in the development of trisubstituted pyrimidine amide derivatives, it was found that a saturated carbonyl group with a nitrogen atom on one side of the molecule and a benzyl (B1604629) group with specific halogen substitutions on the other were critical for maintaining high inhibitory activity against CCR4-mediated chemotaxis mdpi.com. The exploration of diverse chemical matter is essential to identify antagonists with different binding modes, potentially leading to improved efficacy and safety profiles.

Investigation of Combination Therapeutic Strategies in Preclinical Models

The role of CCR4 in recruiting immunosuppressive Tregs to the tumor microenvironment has made it an attractive target for combination cancer immunotherapy. Preclinical studies are actively investigating the synergy between CCR4 antagonists and other immunomodulatory agents, such as checkpoint inhibitors. The rationale is that by blocking the influx of Tregs, the anti-tumor activity of effector T cells, unleashed by checkpoint blockade, can be enhanced.

Preclinical models have demonstrated that inhibiting CCR4 can lead to anti-tumor efficacy when combined with checkpoint inhibitors, even in tumors with low levels of the CCR4 ligands CCL17 and CCL22 researchgate.net. This suggests that CCR4 antagonists could broaden the applicability of existing immunotherapies. The combination of targeted therapies and immune checkpoint blockade is a rapidly advancing field, with numerous preclinical studies and clinical trials underway for various cancers researchgate.netnih.govcancer.govbiospace.com. The insights gained from these studies will be invaluable in designing effective combination strategies involving CCR4 antagonists.

Advanced Structural Biology Approaches for CCR4-Ligand Complexes

A detailed understanding of the molecular interactions between CCR4 and its ligands is fundamental for the rational design of novel antagonists. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are being employed to elucidate the three-dimensional structures of chemokine receptors. While the crystal structure of CCR4 in complex with a small molecule antagonist has been challenging to obtain, structures of other chemokine receptors, like CCR2 and CCR5, have provided valuable insights into the general architecture of this receptor class and the nature of ligand binding pockets acs.org.

These structural studies have revealed that small molecule antagonists can bind to distinct allosteric sites within the transmembrane domain, as is the case for this compound, which binds to an intracellular pocket of CCR4 acs.orgguidetopharmacology.org. Computational modeling, guided by experimental data from site-directed mutagenesis, can further refine our understanding of these interactions and aid in the design of new antagonists with improved affinity and selectivity acs.org.

Identification of Biomarkers for CCR4 Pathway Modulation in Preclinical Settings

To optimize the clinical development of CCR4 antagonists, it is crucial to identify biomarkers that can predict patient response and monitor the biological activity of these drugs. In the context of oncology, the expression levels of CCR4 and its ligands, CCL17 and CCL22, in the tumor microenvironment are being investigated as potential predictive biomarkers nih.gov. High expression of these chemokines may indicate a greater reliance on the CCR4 pathway for Treg recruitment, suggesting that patients with such tumors might derive greater benefit from CCR4 antagonism.

Furthermore, CCR4 itself has been identified as a potential prognostic biomarker in certain cancers, such as head and neck squamous cell carcinoma, where its expression correlates with immune cell infiltration nih.gov. In preclinical models, monitoring the changes in the tumor immune infiltrate, particularly the ratio of effector T cells to Tregs, following treatment with a CCR4 antagonist can serve as a pharmacodynamic biomarker of pathway modulation. The identification and validation of robust biomarkers in preclinical settings will be instrumental for the successful translation of novel CCR4 antagonists into the clinic.

Q & A

Q. What is the molecular target of GSK2239633, and how was its specificity validated in preclinical studies?

this compound is a small-molecule antagonist of CC-chemokine receptor 4 (CCR4), which plays a role in immune cell migration and T-cell lymphoma pathogenesis . Specificity was validated through in vitro assays measuring inhibition of thymus and activation-regulated chemokine (TARC)-induced F-actin polymerization in human CD4+CCR4+ T-cells. Competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-TARC) confirmed receptor affinity, with IC₅₀ values reported to assess potency .

Q. What pharmacokinetic (PK) parameters of this compound were identified in early-phase clinical trials?

A phase 1 randomized study (N=12 healthy males) revealed suboptimal PK properties:

  • Cmax : Dose-dependent but plateaued at higher doses (e.g., 1500 mg).
  • AUC0-t : Nonlinear increases with dose escalation.
  • : Short half-life (~4–6 hours), limiting sustained receptor inhibition.
  • Target engagement : <80% CCR4 inhibition at peak (1 h post-dose), declining to <50% by 4 h . These data highlight challenges in achieving therapeutic exposure levels.

Q. How was the safety profile of this compound characterized in human trials?

In a single-dose escalation study (150–1500 mg), this compound was well-tolerated with no severe adverse events. Common side effects included mild gastrointestinal disturbances and transient headaches. However, its short half-life and low bioavailability precluded further development for chronic conditions like asthma .

Advanced Research Questions

Q. What experimental design limitations affected the interpretation of this compound’s efficacy in phase 1 trials?

The study’s crossover design introduced variability due to incomplete washout periods between doses. Additionally:

  • Dose saturation : Maximal doses (1200–1500 mg) showed plateaued exposure, suggesting solubility-limited absorption or metabolic saturation .
  • Biomarker limitations : CCR4 inhibition was measured peripherally, not in tissue microenvironments (e.g., lymph nodes), potentially underestimating efficacy . Future studies should integrate tissue-specific pharmacodynamic (PD) markers and extended-release formulations.

Q. How do in vitro and in vivo data for this compound contradict, and what mechanistic hypotheses explain this disparity?

In vitro, this compound potently inhibited TARC binding (IC₅₀ <100 nM), but in vivo efficacy was limited by rapid clearance and poor bioavailability . Contradictions arise from:

  • Protein binding : High plasma protein binding may reduce free drug availability.
  • Metabolic instability : Cytochrome P450-mediated metabolism likely shortened t½, as suggested by metabolite profiling . Computational modeling of ligand-receptor dynamics under physiological conditions could refine structure-activity relationships (SAR).

Q. What methodological strategies could improve the pharmacokinetic profile of CCR4 antagonists like this compound?

Proposed approaches include:

  • Prodrug design : Enhancing solubility via phosphate or ester prodrugs to increase oral absorption.
  • Nanocarrier systems : Lipid-based nanoparticles to prolong circulation time.
  • Covalent binding : Irreversible antagonists (e.g., acrylamide derivatives) for sustained target engagement. These strategies should be validated using in silico ADMET predictions and in vivo PK/PD modeling .

Q. How can researchers address discrepancies between preclinical and clinical data for this compound?

Key steps involve:

  • Interspecies scaling : Adjusting dose regimens based on allometric scaling from animal models (e.g., mice, non-human primates).
  • Tissue penetration studies : Using radiolabeled this compound (e.g., ¹⁴C isotopes) to quantify distribution in lymphoid tissues .
  • Biomarker refinement : Developing assays for CCR4 internalization or downstream signaling (e.g., ERK phosphorylation) to correlate PD effects with clinical outcomes .

Methodological Guidance

  • For SAR Studies : Combine X-ray crystallography of CCR4-GSK2239633 complexes with mutagenesis to identify critical binding residues. Use surface plasmon resonance (SPR) for kinetic analysis of binding .
  • For PK/PD Modeling : Leverage population pharmacokinetic models to simulate dose-response relationships and optimize dosing intervals .
  • For Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw PK data in repositories like ChEMBL or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2239633
Reactant of Route 2
Reactant of Route 2
GSK2239633

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.